Compounds containing a 6-methoxypyridin-3-yl moiety have been investigated as potential inhibitors of PDE5, an enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. [] PDE5 inhibitors, such as sildenafil and tadalafil, are commonly used to treat erectile dysfunction and pulmonary hypertension. 1-(6-Methoxypyridin-3-yl)propan-1-one could serve as a starting point for developing novel PDE5 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Recent studies have identified 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211) as a potent and selective inhibitor of RIOK2. [] RIOK2 is an atypical kinase implicated in multiple human cancers and plays a role in ribosome maturation and cell cycle progression. While further research is needed to fully elucidate the therapeutic potential of RIOK2 inhibitors, the structural similarity of CQ211 to 1-(6-Methoxypyridin-3-yl)propan-1-one suggests that the latter might also possess inhibitory activity against RIOK2, warranting further investigation.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: